molecular formula C15H16O2 B14196753 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one CAS No. 848564-57-8

5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one

Katalognummer: B14196753
CAS-Nummer: 848564-57-8
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: VZNMBONYKIJOOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl group, a pentenone moiety, and an alkyne functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-phenyl-1-penten-3-one and but-3-yn-1-ol.

    Reaction Conditions: The key step involves the alkylation of 1-phenyl-1-penten-3-one with but-3-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.

    Pathways Involved: It can participate in pathways involving oxidation-reduction reactions and electrophilic aromatic substitution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1-penten-3-one: Lacks the alkyne functional group.

    But-3-yn-1-ol: Lacks the phenyl and pentenone moieties.

    1-Phenyl-2-buten-1-one: Similar structure but lacks the alkyne group.

Eigenschaften

CAS-Nummer

848564-57-8

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

5-but-3-ynoxy-1-phenylpent-1-en-3-one

InChI

InChI=1S/C15H16O2/c1-2-3-12-17-13-11-15(16)10-9-14-7-5-4-6-8-14/h1,4-10H,3,11-13H2

InChI-Schlüssel

VZNMBONYKIJOOP-UHFFFAOYSA-N

Kanonische SMILES

C#CCCOCCC(=O)C=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.